molecular formula C14H10N4 B1457840 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1242069-41-5

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No. B1457840
M. Wt: 234.26 g/mol
InChI Key: XDIDBHQGBSNAPW-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the empirical formula C14H10N4. Its molecular weight is 234.26 .


Molecular Structure Analysis

The SMILES string representation of this compound is N#CC1=CC=C2N(N=NC2=C1)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

UV Absorber Properties

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile and related compounds demonstrate significant potential in applications as UV absorbers. For instance, novel N-heterocycle-containing benzotriazole compounds, closely related to 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, have been synthesized and found to exhibit sharp single peaks in the 280–400 nm range. They possess higher molar extinction coefficients compared to common commercial UV absorbers, enhancing their potential in anti-UV protection for materials like polyester fabric (Cui, Wang, Guo, & Chen, 2012).

Environmental Presence and Removal

Benzotriazole compounds, including 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, are used as corrosion inhibitors in various industrial and household applications. Their presence in wastewater and the environment has been a concern due to their polar and poorly degradable nature. Studies have shown that benzotriazole elimination in wastewater treatment plants varies significantly, and they are omnipresent in surface waters, necessitating effective removal methods such as activated carbon filtration or ozonation (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Antimicrobial and Antifungal Properties

Derivatives of benzotriazole, including compounds structurally similar to 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various microbial and fungal strains, indicating their potential application in the development of new antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).

Biotransformation in Wastewater

Benzotriazole compounds undergo biotransformation in activated sludge, leading to the formation of various transformation products. This process includes aromatic monohydroxylation and other pathways, highlighting the role of cometabolic processes in micropollutant degradation in biological wastewater treatment. The degradation pathways of these compounds have been studied, providing insights into their environmental behavior and the efficiency of wastewater treatment processes (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system. The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

1-benzylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-9-12-6-7-14-13(8-12)16-17-18(14)10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDBHQGBSNAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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